![molecular formula C21H23FN2O3 B2853440 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide CAS No. 921864-38-2](/img/structure/B2853440.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

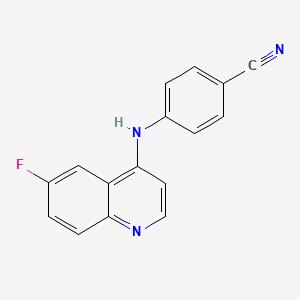

The molecular structure of this compound is characterized by a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . This ring is substituted with various functional groups, including a dimethyl group, a propyl group, and a fluorobenzamide group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 412.486. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data .Applications De Recherche Scientifique

Organocatalytic Asymmetric Mannich Addition

The asymmetric Mannich reaction between 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst, yields seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction demonstrates significant application in medicinal chemistry due to the importance of the dibenzo[b,f][1,4]oxazepane scaffolds and 3-fluorooxindoles as pharmacophores. The process accommodates a wide substrate range, providing excellent yields, diastereo-, and enantioselectivities, and a proposed mechanism further elucidates the reaction's utility in synthesizing complex molecular architectures (Bing Li, Ye Lin, & D. Du, 2019).

Novel Fused Oxazapolycyclic Skeleton

The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, representing a new class of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, highlights the potential of such compounds in developing novel materials with unique photophysical properties. This nonplanar oxazapolyheterocycle exhibits a strong blue emission in dichloromethane, indicating its possible applications in materials science, especially in areas requiring fluorescent compounds (Petr P. Petrovskii et al., 2017).

Dopamine D2 Receptor Agonist Study

Although related to dopamine receptor activity and not directly to the compound , the study on the N-n-propyl analog of dihydrexidine highlights the diverse pharmacological potentials of compounds with similar structural motifs to the dibenzo[b,f][1,4]oxazepine class. This particular study sheds light on the compound's effects on unconditioned behaviors in rats, offering insights into the neurological implications of such chemical structures (H. P. Smith et al., 1997).

Benzimidazole Fused-1,4-Oxazepines

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids showcases the integration of benzimidazole and oxazepine units, leading to compounds with confirmed molecular structures through X-ray diffraction and DFT studies. These compounds demonstrate potential in nonlinear optical applications due to their computed hyperpolarizability, highlighting the versatile applications of such fused structures in both pharmaceuticals and materials science (A. Almansour et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEHTHIJCNUNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)

![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)

![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)

![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)

![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)

![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)